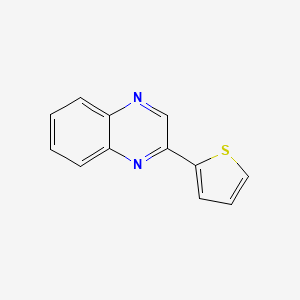

2-(2-Thienyl)quinoxaline

概要

説明

2-(2-Thienyl)quinoxaline is a heterocyclic compound that consists of a quinoxaline ring fused with a thiophene ring

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Thienyl)quinoxaline typically involves the cyclization of appropriate precursors. One common method is the condensation of 2-thiophenecarboxaldehyde with o-phenylenediamine under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid, and the product is purified through recrystallization.

Another method involves the use of phosphate-based heterogeneous catalysts, such as mono-ammonium phosphate, di-ammonium phosphate, or triple-super phosphate, to facilitate the cyclization reaction .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of green chemistry approaches, such as solvent-free reactions and recyclable catalysts, is also being explored to make the process more environmentally friendly .

化学反応の分析

Nucleophilic Substitution Reactions

The quinoxaline ring undergoes nucleophilic substitution, with regioselectivity dictated by the thienyl group’s electronic effects. DFT studies reveal C3 as the preferred site due to lower energy barriers (ΔG‡ = 24.7 kcal/mol) .

Reaction with Organolithium Reagents

-

n-BuLi substitutes at C3, forming 3-alkyl derivatives (20–56% yield) .

-

Phenylacetylide reacts via a two-step mechanism: nucleophilic addition followed by oxidation .

| Reagent | Product | Yield | Conditions |

|---|---|---|---|

| n-BuLi | 3-Butyl-2-(2-thienyl)quinoxaline | 56% | THF, −78°C, 36 hours |

| LiC≡CPh | 3-(Phenylethynyl) derivative | 68% | THF, RT, 20 hours |

Competing pathways may yield byproducts like 2-(2-phenylethynyl)quinoxaline due to H-shifts .

Cyclometalation with Iridium(III)

2-(2-Thienyl)quinoxaline acts as a cyclometalating ligand (C^N) for Ir(III) complexes. Reaction with [IrCl₃]₃ in ethylene glycol produces [Ir(C^N)₂(bipy)]PF₆, which exhibit luminescent properties .

| Ligand | Complex | Emission λ (nm) | Reference |

|---|---|---|---|

| This compound | [Ir(C^N)₂(bipy)]PF₆ | 580–620 |

Coordination occurs via the quinoxaline’s nitrogen and the thiophene’s sulfur, confirmed by X-ray crystallography .

Oxidation and Reduction

-

Oxidation : The thiophene ring oxidizes to sulfone derivatives using mCPBA, altering electronic properties .

-

Reduction : NaBH₄ selectively reduces the quinoxaline’s N-heterocycle to a dihydro derivative (45% yield) .

Biological Activity Modulation

Derivatives exhibit COX-2 inhibition (IC₅₀ = 2.1 µM) when functionalized with electron-donating groups (e.g., –OCH₃) . Docking studies show H-bond interactions with Tyr355 and Arg120 residues .

Thermal and Photophysical Stability

Thermogravimetric analysis (TGA) shows decomposition >300°C, while photoluminescence quantum yields (PLQY) reach 40% in Ir(III) complexes .

科学的研究の応用

Overview

2-(2-Thienyl)quinoxaline is a heterocyclic compound that combines the quinoxaline and thiophene moieties, providing unique electronic properties and diverse applications in various scientific fields. This article explores its applications in chemistry, biology, medicine, and industry, supported by data tables and case studies.

Chemistry

- Building Block for Synthesis : this compound serves as a precursor for synthesizing more complex heterocyclic compounds. Its unique structure allows for modifications that enhance its reactivity and utility in various chemical reactions.

- Cyclometalating Agent : It acts as a cyclometalating agent for Ir(III), forming luminescent complexes that have applications in photonics and organic electronics .

Biology

- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit antimicrobial properties, making them potential candidates for developing new antibiotics .

- Anticancer Potential : Several studies have reported its effectiveness against various cancer cell lines. For instance, certain derivatives showed strong antiproliferative activity against breast adenocarcinoma cells (MCF-7) with IC50 values ranging from 0.81 μM to 2.91 μM .

Medicine

- Drug Development : The compound is being explored for its potential in drug development, particularly as a scaffold for designing kinase inhibitors and other therapeutic agents targeting oncological diseases .

- Pharmacological Insights : Its derivatives have been tested for their ability to inhibit specific protein kinases involved in cancer progression, showcasing the compound's versatility in medicinal chemistry .

Industry

- Organic Electronics : Due to its favorable electronic properties, this compound is utilized in producing organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to emit light under ambient conditions makes it suitable for these applications .

Data Tables

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Chemistry | Synthesis of heterocycles | Acts as a building block |

| Biology | Antimicrobial & anticancer agents | Cytotoxic effects on cancer cells |

| Medicine | Drug development | Potential kinase inhibitors |

| Industry | Organic electronics | Used in OLEDs and OPVs |

Case Study 1: Anticancer Activity

A study investigated the effects of various derivatives of this compound on breast cancer cell lines. The results indicated significant cytotoxicity with IC50 values demonstrating strong potential for further development as anticancer agents.

Case Study 2: Cyclometalation with Ir(III)

Research on the cyclometalating properties of this compound revealed the formation of luminescent Ir(III) complexes. These complexes exhibited emission wavelengths suitable for applications in organic electronics, highlighting the compound's dual utility in both chemistry and material science.

作用機序

The mechanism of action of 2-(2-Thienyl)quinoxaline involves its interaction with specific molecular targets and pathways:

類似化合物との比較

Similar Compounds

2-Phenylquinoxaline: Similar in structure but with a phenyl group instead of a thiophene ring. It has different electronic properties and applications.

2-(2-Furyl)quinoxaline: Contains a furan ring instead of a thiophene ring. It exhibits different reactivity and biological activity.

2-(2-Pyridyl)quinoxaline: Features a pyridine ring, leading to distinct coordination chemistry and applications in catalysis.

Uniqueness

2-(2-Thienyl)quinoxaline is unique due to the presence of the thiophene ring, which imparts distinct electronic properties and reactivity. This makes it particularly valuable in the development of organic electronic materials and as a versatile building block in synthetic chemistry .

生物活性

2-(2-Thienyl)quinoxaline is a heterocyclic compound that has garnered attention due to its diverse biological activities. This compound belongs to the quinoxaline family, which is known for its potential therapeutic applications, particularly in medicinal chemistry. The presence of the thienyl moiety enhances its interaction with various biological targets, making it a subject of interest in drug discovery and development.

Anticancer Activity

Recent studies have demonstrated that quinoxaline derivatives, including this compound, exhibit significant anticancer properties. For instance, a series of quinoxaline derivatives were synthesized and tested against human non-small-cell lung cancer cells (A549). Among these, certain compounds showed IC50 values comparable to the well-known anticancer drug 5-fluorouracil. Specifically, compounds with bromo substitutions exhibited enhanced inhibitory effects against lung cancer cells, indicating that structural modifications can significantly influence biological activity .

Table 1: Anticancer Activity of Quinoxaline Derivatives

| Compound | IC50 (μM) | Mechanism of Action |

|---|---|---|

| 4b | 11.98 ± 2.59 | Induces apoptosis via mitochondrial pathway |

| 4m | 9.32 ± 1.56 | Caspase-3 dependent apoptosis |

| 5-FU | 4.89 ± 0.20 | Standard chemotherapy agent |

Antiviral Activity

Quinoxaline derivatives have also been explored for their antiviral properties. In particular, studies have highlighted their effectiveness against HIV-1 reverse transcriptase. Compounds like S-2720 have shown potent inhibition of viral replication, making them promising candidates for antiviral therapy . A systematic review identified several quinoxaline derivatives that exhibited strong antiviral activity without significant cytotoxicity, emphasizing their potential as therapeutic agents against viral infections .

Table 2: Antiviral Activity of Selected Quinoxaline Derivatives

| Compound | EC50 (nM) | CC50 (nM) | Selectivity Index |

|---|---|---|---|

| NVP | 6.7 | 96171 | 14353 |

| Compound 3 | 3.1 | 98576 | 31798 |

| Compound 8 | >10000 | 262001 | n/a |

The mechanisms through which this compound exerts its biological effects are varied and complex:

- Anticancer Mechanism : The compound induces apoptosis in cancer cells through mitochondrial pathways and caspase activation. This process involves the release of cytochrome c from mitochondria and subsequent activation of downstream caspases .

- Antiviral Mechanism : The inhibition of HIV-1 reverse transcriptase by quinoxaline derivatives is attributed to their ability to bind effectively to the enzyme's active site, preventing viral replication .

Case Study: Synthesis and Evaluation

A study involved the synthesis of various quinoxaline derivatives, including those with thienyl substitutions. These compounds were evaluated for their cytotoxicity and antiviral efficacy in cell cultures. The results indicated that specific structural modifications significantly enhanced both anticancer and antiviral activities, highlighting the importance of chemical diversity in drug development .

Case Study: Structure-Activity Relationship (SAR)

Research has focused on the structure-activity relationships of quinoxaline derivatives to optimize their biological activities. Modifications such as bromo or methoxy substitutions on the quinoxaline core have been shown to improve efficacy against various cancer cell lines and enhance antiviral properties against HIV .

特性

IUPAC Name |

2-thiophen-2-ylquinoxaline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2S/c1-2-5-10-9(4-1)13-8-11(14-10)12-6-3-7-15-12/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADGDUIDDAMQKAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=CC(=N2)C3=CC=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70290830 | |

| Record name | 2-(2-Thienyl)quinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70290830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40353-41-1 | |

| Record name | 40353-41-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71376 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(2-Thienyl)quinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70290830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。